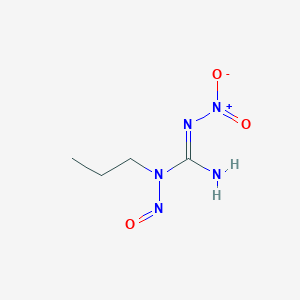
2-nitro-1-nitroso-1-propylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N/'-nitro-N-propylguanidine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for being a nitric oxide donor, which contributes to its potent biological activity.
Applications De Recherche Scientifique
Chimie analytique : Amélioration de l'analyse LC-MS
La 2-nitro-1-nitroso-1-propylguanidine joue un rôle crucial dans l'amélioration de l'analyse par chromatographie liquide-spectrométrie de masse (LC-MS). Le composé est utilisé dans la réduction catalytique des composés nitroguanidine, qui sont difficiles à analyser en raison de leur faible lipophilie. En utilisant un catalyseur de nitrure de carbone graphitique modifié au palladium, les chercheurs peuvent obtenir une détection sensible de ces composés à des niveaux de trace, avec une limite de détection aussi basse que 10 ng L−1 .
Science de l'environnement : Atténuation de la menace de la pollution
Dans le secteur environnemental, les composés nitroaromatiques comme la this compound sont une source de préoccupation importante en raison de leur persistance et de leur toxicité. Ils représentent de graves menaces de pollution, et leur traitement et leur élimination de l'environnement sont complexes. La recherche sur des stratégies d'atténuation efficaces pour ces composés est en cours, en mettant l'accent sur des méthodes d'élimination durables et efficaces .
Science des matériaux : Développement d'hydrogels intelligents
Les propriétés du composé sont explorées dans le développement d'hydrogels sensibles en science des matériaux. Ces cadres intelligents ont des applications potentielles dans la catalyse, la technologie des microsystèmes, et comme actionneurs ou capteurs chimomecaniques. La capacité de ces matériaux à répondre aux stimuli chimico-physiques les rend particulièrement intéressants pour diverses applications technologiques .
Recherche médicale : Développement de médicaments
La this compound a montré un potentiel prometteur dans la recherche médicale, en particulier dans le développement de médicaments contre le cancer et les maladies inflammatoires. Son rôle de donneur d'oxyde nitrique et son activité biologique puissante en font un candidat pour des applications thérapeutiques.
Synthèse : Dérivés de la guanidine
Le composé est utilisé dans la synthèse de divers dérivés de la guanidine. Une approche monotope permet la création efficace de N,N′-disubstitués guanidines, qui sont des échafaudages précieux en organocatalyse et des précurseurs pour la synthèse d'hétérocycles .
Applications industrielles : Explosifs
Dans le domaine industriel, la this compound et les nitramines apparentées sont utilisées comme explosifs. Leur sensibilité à la détonation inférieure à celle des explosifs traditionnels comme le RDX en fait un produit d'utilisation croissante et une source de préoccupation environnementale. La recherche sur leur manipulation et leur détection en toute sécurité est cruciale pour la sécurité industrielle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N/'-nitro-N-propylguanidine typically involves the nitration and nitrosation of guanidine derivatives. One common method includes the reaction of guanidine nitrate with concentrated sulfuric acid, followed by nitrosation using nitrous acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of N-Nitroso-N/'-nitro-N-propylguanidine involves continuous dehydration production using a series-connected full mixed flow reactor. This method ensures stable, economical, and pollution-reducing production by controlling process parameters such as raw material proportion and temperature .
Propriétés
IUPAC Name |
2-nitro-1-nitroso-1-propylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCHFOAZOVDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=N[N+](=O)[O-])N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(/C(=N/[N+](=O)[O-])/N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-07-6 |
Source


|
| Record name | N′-Nitro-N-nitroso-N-propylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC33674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


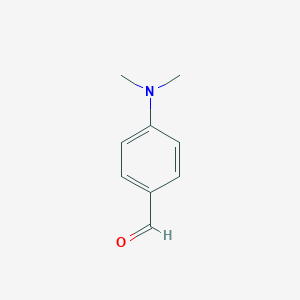

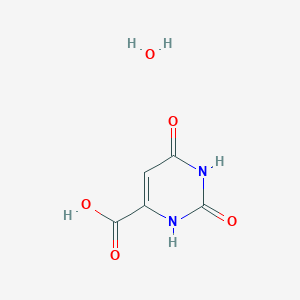

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
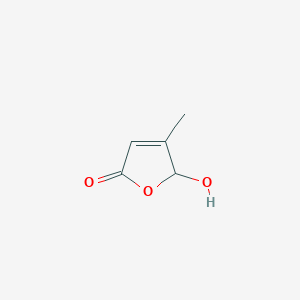

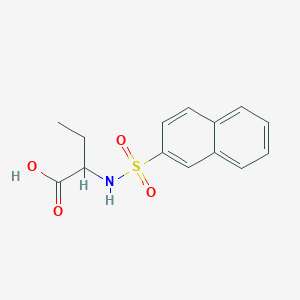



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
